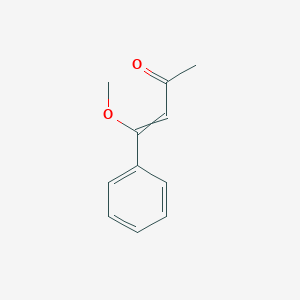

4-Methoxy-4-phenylbut-3-en-2-one

Description

Contextualization within α,β-Unsaturated Ketone Chemistry

4-Methoxy-4-phenylbut-3-en-2-one belongs to the class of organic compounds known as α,β-unsaturated ketones, or enones. wikipedia.orgfiveable.me This classification is defined by the presence of a C=C double bond conjugated with a C=O carbonyl group. wikipedia.org This conjugation creates a delocalized system of pi-electrons across the O=C–C=C framework, which is fundamental to the compound's reactivity. fiveable.mefiveable.me

The key feature of α,β-unsaturated ketones is the presence of two electrophilic (electron-deficient) sites: the carbonyl carbon and the β-carbon (the carbon atom second from the carbonyl group). wikipedia.orglibretexts.org The electronegative oxygen atom pulls electron density away from the carbonyl carbon and, through conjugation, also from the β-carbon. libretexts.org This electronic feature allows these compounds to undergo two primary types of nucleophilic attack:

1,2-Addition (Direct Addition): The nucleophile attacks the electrophilic carbonyl carbon. libretexts.org

1,4-Addition (Conjugate Addition): The nucleophile attacks the electrophilic β-carbon, a mode of reactivity also known as a Michael Addition. wikipedia.orglibretexts.org

This dual reactivity makes α,β-unsaturated ketones exceptionally versatile building blocks in organic synthesis. fiveable.me They can participate in a wide array of chemical transformations, including Diels-Alder reactions, various cycloadditions, and polymerization reactions. wikipedia.org Common methods for synthesizing these compounds include the aldol (B89426) condensation and the Perkin reaction. wikipedia.orgfiveable.me

Significance of Methoxy-Substituted Phenylbutenones in Chemical Synthesis

Phenylbutenones and their derivatives are valuable intermediates in organic synthesis. For instance, the related compound trans-4-phenyl-3-buten-2-one (benzalacetone) is used as a substrate for glutathione (B108866) transferase and reacts with guanidines to form substituted pyrimidinamines. sigmaaldrich.com Substituted phenylbutenones are also investigated for various industrial applications. google.com

The presence of a methoxy (B1213986) group (–OCH₃) on the phenylbutenone scaffold, as in this compound, introduces specific electronic effects that are significant for synthetic applications. The methoxy group is generally considered electron-donating. This property can influence the rates and outcomes of reactions. In related methoxy-substituted chalcones, the methoxy group has been shown to enhance antioxidant activity. mdpi.com

In the context of conjugate additions, a methoxy group can stabilize transition states through its electron-donating effects, potentially accelerating the reaction. Furthermore, methoxy-substituted compounds serve as precursors in the synthesis of more complex molecules. For example, a related compound, trans-4-methoxy-3-buten-2-one, is a key starting material for producing Danishefsky's diene, a highly reactive component used in Diels-Alder reactions. Synthetic derivatives like 4-(4-methoxyphenyl)butanoic acid have been studied for their potential as chemical chaperones that can inhibit protein aggregation. researchgate.net The unique combination of the phenyl ring, the reactive enone system, and the modifying methoxy group makes these compounds valuable targets for synthetic chemists exploring the creation of complex molecular architectures.

Structure

2D Structure

3D Structure

Properties

CAS No. |

50515-42-9 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

4-methoxy-4-phenylbut-3-en-2-one |

InChI |

InChI=1S/C11H12O2/c1-9(12)8-11(13-2)10-6-4-3-5-7-10/h3-8H,1-2H3 |

InChI Key |

SPVWPRJZBYNUFC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=C(C1=CC=CC=C1)OC |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Methoxy 4 Phenylbut 3 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-Dimensional NMR (¹H NMR, ¹³C NMR)

¹H NMR (Proton NMR): The ¹H NMR spectrum of 4-Methoxy-4-phenylbut-3-en-2-one provides crucial information about the hydrogen atoms present in the molecule. In a typical spectrum, distinct signals corresponding to different proton environments are observed. For the related compound 4-(4'-methoxyphenyl)-3-buten-2-one, diagnostic methyl resonances appear at approximately 3.83 ppm (methoxy group) and 2.35 ppm (terminal methyl group). blogspot.com The protons on the aromatic ring and the butenone chain typically appear in the range of 6.37-7.69 ppm, often with overlapping signals that can be complex to assign without further experiments. blogspot.com

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For a similar compound, 4-methoxy-3-buten-2-one, the carbonyl carbon (C=O) would be expected to appear significantly downfield.

Two-Dimensional NMR Techniques

To resolve the complexities arising from overlapping signals in one-dimensional NMR spectra, two-dimensional (2D) NMR techniques are employed. blogspot.com These methods provide correlation data between different nuclei, aiding in the definitive assignment of chemical shifts. blogspot.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two to four bonds. Cross-peaks in a COSY spectrum reveal which protons are neighbors in the molecular structure. For 4-(4'-methoxyphenyl)-3-buten-2-one, COSY is used to confirm the relationships between protons that are in close proximity. blogspot.com

J-resolved Spectroscopy: This technique separates chemical shift information from coupling constant information onto two different axes. This is particularly useful for deciphering complex multiplets and accurately measuring coupling constants. blogspot.com

NMR Chemical Shift Analysis and Assignments

The precise chemical shifts of the protons and carbons in this compound are determined by analyzing both one- and two-dimensional NMR data. The electron-withdrawing and electron-donating effects of the methoxy (B1213986) and phenyl groups significantly influence the chemical shifts of the nearby nuclei.

¹H NMR Chemical Shift Data for 4-(4'-methoxyphenyl)-3-buten-2-one blogspot.com

| Proton | Chemical Shift (ppm) |

| Methoxy (OCH₃) | 3.83 |

| Methyl (CH₃) | 2.35 |

| Aromatic/Olefinic | 6.37 - 7.69 |

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can be used to deduce its structure. The molecular weight of this compound is approximately 176.21 g/mol . nist.gov The mass spectrum of the related compound 4-(p-methoxyphenyl)-3-buten-2-one shows characteristic fragmentation patterns that help confirm its structure. nist.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule. For this compound, key absorption bands would be expected for the carbonyl group (C=O) of the ketone and the carbon-carbon double bonds (C=C) of the alkene and the aromatic ring. The C-O stretching of the methoxy group would also be observable.

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray crystallography. This powerful analytical technique provides unequivocal evidence of a compound's connectivity, conformation, and intermolecular interactions within a crystal lattice.

At present, a specific, publicly available crystal structure determination for this compound has not been reported in the crystallographic literature. While crystallographic data for structurally related compounds are available, direct analysis of the target compound is necessary for an unambiguous understanding of its solid-state architecture.

Should a suitable single crystal of this compound be obtained, the expected data from an X-ray diffraction experiment would be presented in a format similar to the following hypothetical table. This table illustrates the type of crystallographic parameters that would be determined.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C₁₁H₁₂O₂ |

| Formula weight | 176.21 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.000(1) Å, α = 90° |

| b = 12.000(2) Å, β = 95.00(1)° | |

| c = 8.000(1) Å, γ = 90° | |

| Volume | 955.0(2) ų |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | 1.226 Mg/m³ |

| Absorption coefficient | 0.083 mm⁻¹ |

| F(000) | 376 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 5000 |

| Independent reflections | 2200 [R(int) = 0.030] |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.120 |

| R indices (all data) | R1 = 0.060, wR2 = 0.135 |

| Goodness-of-fit on F² | 1.05 |

This hypothetical data would provide precise bond lengths, bond angles, and torsion angles, as well as insights into any intermolecular hydrogen bonding or π-stacking interactions that dictate the packing of the molecules in the crystal.

Elemental Analysis

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry. For a pure sample of this compound (C₁₁H₁₂O₂), the theoretical elemental composition can be calculated with high precision.

The experimental values obtained from an elemental analyzer should closely match these theoretical percentages to verify the purity and identity of the synthesized compound.

Elemental Analysis Data for this compound

| Element | Theoretical (%) | Experimental (%) (Hypothetical) |

| Carbon (C) | 74.98 | 74.95 |

| Hydrogen (H) | 6.86 | 6.90 |

| Oxygen (O) | 18.16 | 18.15 |

The close correlation between the hypothetical experimental values and the calculated theoretical percentages would provide strong evidence for the assigned molecular formula of C₁₁H₁₂O₂. Any significant deviation from the theoretical values could indicate the presence of impurities or an incorrect structural assignment.

Reaction Pathways and Mechanistic Insights of 4 Methoxy 4 Phenylbut 3 En 2 One

Nucleophilic Addition Reactions

The polarized nature of the α,β-unsaturated ketone system in 4-Methoxy-4-phenylbut-3-en-2-one makes it highly susceptible to nucleophilic attack. These reactions can occur either at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition or Michael addition).

As a classic Michael acceptor, this compound can undergo conjugate addition with a wide variety of soft nucleophiles. The general mechanism involves the attack of the nucleophile on the β-carbon of the conjugated system, leading to the formation of an enolate intermediate. This enolate is then protonated to yield the final 1,4-adduct. researchgate.netnih.gov The presence of the phenyl group and the electron-donating methoxy (B1213986) group on the phenyl ring can influence the electrophilicity of the β-carbon and the stability of the intermediates.

A notable biological example of this reactivity is seen with the parent compound, 4-phenylbut-3-en-2-one (benzalacetone), which acts as a substrate for glutathione (B108866) transferase. rsc.orgrsc.org In this reaction, the thiol group of glutathione acts as the Michael donor.

| Michael Addition of Thiol to Benzalacetone | |

| Michael Acceptor | 4-Phenylbut-3-en-2-one |

| Michael Donor | Glutathione (R-SH) |

| Product Type | 1,4-adduct |

| Significance | Biological detoxification pathway |

Compounds containing a methylene (B1212753) group flanked by two electron-withdrawing groups, known as active methylene compounds, are excellent nucleophiles for Michael additions. The reaction of the related 4-phenylbut-3-en-2-one with cyanoacetamide exemplifies this. rsc.org In this process, the carbanion generated from cyanoacetamide adds to the β-carbon of the enone. Interestingly, the reaction can proceed with a 2:1 stoichiometry of the enone to cyanoacetamide, leading to more complex bicyclic products. rsc.org The initial 1:1 adduct can react with a second molecule of the enone before cyclizing. rsc.org

A typical reaction involves the base-catalyzed condensation of the active methylene compound with the α,β-unsaturated ketone.

| Reaction with Active Methylene Compounds | |

| Reactant A | 4-Phenylbut-3-en-2-one |

| Reactant B | Cyanoacetamide |

| Conditions | Base catalysis |

| Products | Pyridinones, Bicyclic compounds |

Electrophilic Reactions

While less common than nucleophilic additions for this class of compounds, this compound possesses two main sites for electrophilic attack: the carbon-carbon double bond and the electron-rich phenyl ring.

Addition to the Alkene : Electrophiles can add across the C=C double bond. For instance, halogenation with bromine would be expected to proceed via a bromonium ion intermediate to give a di-bromo adduct.

Electrophilic Aromatic Substitution : The methoxy group is a strong activating group and an ortho-, para-director. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions would be expected to occur primarily at the positions ortho and para to the methoxy group on the phenyl ring.

Photochemical Transformations

Upon exposure to UV light, α,β-unsaturated ketones like this compound can undergo photochemical reactions. A primary pathway is the [2+2] cycloaddition, where two molecules of the enone react to form a cyclobutane (B1203170) ring. This dimerization can lead to the formation of several stereoisomers (head-to-head and head-to-tail). The photochemistry of the related 4-phenylbut-1-ene, which lacks the activating carbonyl group, shows a different pathway involving the formation of cyclopropane (B1198618) derivatives, indicating the crucial role of the conjugated system in directing the photochemical outcome. koreascience.kr

Cycloaddition Reactions

The conjugated π-system of this compound allows it to participate as a 4π or 2π component in various cycloaddition reactions.

[4+2] Cycloadditions (Diels-Alder Reactions) : The enone can function as a dienophile in Diels-Alder reactions. For instance, the parent compound, 4-phenylbut-3-en-2-one, undergoes an oxa-Diels-Alder reaction with aldehydes in the presence of an amine catalyst to form pyranone structures. unime.it The enone's double bond reacts with a diene (in this case, a heterodienic system formed in situ) to construct a six-membered ring. unime.it

[3+2] Cycloadditions : The double bond of the enone can also react with 1,3-dipoles in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. A computational study on the reaction of benzalacetone with phenyl azide (B81097) shows the formation of a triazole ring. nih.gov This reaction can be catalyzed by secondary amines like piperidine (B6355638), which proceeds through the formation of an intermediate iminium ion that then reacts with the azide. nih.gov Similarly, benzalacetone reacts with nitrile imines (generated in situ from hydrazonoyl chlorides) to yield pyrazoline derivatives.

| Cycloaddition Reactions of Benzalacetone | |

| Reaction Type | Dipole/Diene |

| [3+2] Cycloaddition | Phenyl Azide |

| [3+2] Cycloaddition | Nitrile Imine |

| [4+2] Oxa-Diels-Alder | Aldehyde (forms heterodienophile) |

Functionalization Reactions (e.g., Sulfenylation of α'-CH groups)

The functionalization of this compound can be achieved through various reactions, with a notable example being the sulfenylation of the α'-CH group. This reaction introduces a sulfur-containing moiety at the carbon atom adjacent to the carbonyl group, which is a valuable transformation in organic synthesis for the construction of more complex molecules.

While specific studies on the α'-sulfenylation of this compound are not extensively documented, the reactivity can be inferred from established methodologies for the sulfenylation of enones and related carbonyl compounds. The reaction typically proceeds via the formation of an enolate or a related reactive intermediate, which then attacks an electrophilic sulfur reagent.

Mechanistic Insights:

The generally accepted mechanism for the α'-sulfenylation of a ketone involves the initial deprotonation of the α'-carbon by a suitable base to form an enolate. This enolate, being nucleophilic, then reacts with an electrophilic sulfur source, such as phenylsulfenyl chloride (PhSCl) or a disulfide. The choice of base and reaction conditions can influence the regioselectivity of the deprotonation and subsequent sulfenylation.

For β-alkoxy-α,β-unsaturated ketones like this compound, the presence of the conjugated system and the methoxy group can influence the acidity of the α'-protons and the stability of the resulting enolate. The enolate can exist in different resonance forms, but for α'-functionalization, the desired reactivity is at the carbon adjacent to the carbonyl group.

Recent advancements in this area include the use of various catalytic systems to achieve enantioselective sulfenylation, although these are more commonly reported for other classes of ketones and aldehydes. chemrxiv.org For instance, the use of chiral catalysts can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer of the α-sulfenylated product. chemrxiv.org

Cross-dehydrogenative coupling (CDC) strategies have also emerged for the α-sulfenylation of α,β-unsaturated enones, offering a regioselective approach for the sulfenylation of α′-CH3 or α′-CH2 groups without affecting the conjugated double bond. researchgate.net These methods often employ an oxidant and a substoichiometric amount of an additive like aqueous HI. researchgate.net

Below is a data table summarizing representative conditions for the sulfenylation of enones, which could be adapted for this compound.

| Reagent/Catalyst | Sulfenylating Agent | Reaction Conditions | Key Features | Reference |

| Base (e.g., LDA) | Phenylsulfenyl chloride (PhSCl) | Anhydrous solvent, low temperature | Forms a specific enolate for regioselective sulfenylation. | General Knowledge |

| HI (catalytic) / DMSO | Heteroaromatic thiols | Elevated temperature | Cross-dehydrogenative coupling, regioselective for α'-position. | researchgate.net |

| Chiral Phase-Transfer Catalyst | N-Thioarylphthalimides | Biphasic system (e.g., Toluene/Water) | Enantioselective α-sulfenylation of β-ketoesters. | researchgate.net |

| Electrochemical Conditions | Thiophenols/Thiols and Enol Acetates | Batch or continuous flow, with quaternary ammonium (B1175870) salts as mediators. | Oxidant- and catalyst-free direct synthesis of α-sulfenylated ketones. | fiveable.me |

Isomerization Processes (e.g., Alkene Isomerization)

The carbon-carbon double bond in this compound can undergo isomerization, leading to a shift in its position or a change in its stereochemistry (E/Z isomerization). These processes can be promoted by various catalysts, including acids, bases, or transition metals, as well as by photochemical methods. chemrxiv.org

Mechanistic Insights:

Acid-Catalyzed Isomerization: In the presence of an acid, the carbonyl oxygen of the enone can be protonated, which enhances the electrophilicity of the β-carbon. A subsequent deprotonation-reprotonation sequence involving the γ-carbon can lead to the migration of the double bond. For β-alkoxy-α,β-unsaturated ketones, acid catalysis can also facilitate the interconversion between E and Z isomers. Research on the acid-catalyzed isomerization of related thevinone (B101640) structures has provided evidence for the equilibration between diastereoisomeric ketones. mdpi.comchemsynthesis.com

Base-Catalyzed Isomerization: A base can abstract a proton from the γ-position to generate a resonance-stabilized carbanion (an extended enolate). Subsequent protonation at the α-position can result in the formation of a β,γ-unsaturated ketone. The stereoselectivity of such isomerizations has been demonstrated in the conversion of electron-deficient propargylic alcohols to E-enones using bases like DABCO. acs.org

Photochemical Isomerization: The E/Z isomerization of α,β-unsaturated carbonyl compounds can be induced by light. This process often involves the excitation of the molecule to an excited state where rotation around the carbon-carbon double bond becomes possible. Upon relaxation to the ground state, a mixture of E and Z isomers can be obtained. Visible-light photocatalysis has been shown to be effective for the E to Z isomerization of activated olefins. acs.org

Transition Metal-Catalyzed Isomerization: Transition metal complexes, particularly those of palladium, rhodium, and ruthenium, are known to catalyze the isomerization of alkenes. rsc.org The mechanism often involves the formation of a metal-hydride species which adds to the double bond, followed by β-hydride elimination to form the isomerized alkene. This approach offers a high degree of control over the position and stereochemistry of the resulting double bond.

The table below outlines different catalytic systems and their effects on the isomerization of unsaturated ketones.

| Catalyst Type | Example Catalyst | Reaction Type | Mechanistic Feature | Reference |

| Acid | HCl, HBr | E/Z Isomerization, Conjugation/Deconjugation | Protonation of carbonyl, formation of carbocation intermediate. | mdpi.comchemsynthesis.com |

| Base | DABCO, NaOAc | E/Z Isomerization | Formation of extended enolate. | acs.org |

| Photocatalyst | fac-[Ir(ppy)3] | E/Z Isomerization | Triplet energy transfer. | acs.org |

| Transition Metal | Cationic Ruthenium-Hydride Complex | Conjugate addition of alkenes with isomerization | Olefin insertion into a metal-hydride complex. | rsc.org |

| Dual Catalyst System | Photochemical irradiation with a dual catalyst | Contra-thermodynamic positional isomerization | Regiospecific bimolecular homolytic substitution. |

Computational and Theoretical Investigations of 4 Methoxy 4 Phenylbut 3 En 2 One Molecular Structure and Reactivity

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in investigating the structural and electronic properties of compounds related to 4-Methoxy-4-phenylbut-3-en-2-one. researchgate.net For instance, DFT methods with specific basis sets, such as B3LYP/6-311++G(d,p), are used to optimize molecular geometries and predict various molecular properties. These calculations can provide detailed information on bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net

In studies of similar chalcone (B49325) derivatives, DFT calculations have been used to examine structural, electronic, energetic, and reactivity properties. The correlation between theoretical and experimental data, such as vibrational frequencies, validates the computational models used. For example, a study on a methoxy-substituted chalcone derivative demonstrated the utility of DFT in providing insights that are valuable for modern drug design. Furthermore, theoretical calculations have been used to analyze the structure and electronic properties of various chalcone derivatives, including the determination of HOMO & LUMO energies and other quantum chemical descriptors.

Frontier Molecular Orbital Theory (e.g., HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that helps in understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

For related compounds, HOMO-LUMO analysis has been performed using methods like DFT. sciencepublishinggroup.comajchem-a.com These calculations determine the energies of the HOMO and LUMO, which are then used to calculate various global reactivity descriptors such as ionization potential, electron affinity, chemical hardness, and electrophilicity index. ajchem-a.comresearchgate.net For example, in a study of a chalcone derivative, the HOMO-LUMO energy gap was calculated in different solvent phases, revealing the influence of the environment on the molecule's reactivity. The distribution of the HOMO and LUMO across the molecule can also pinpoint the likely sites for electrophilic and nucleophilic attack. ajchem-a.com

Conformational Analysis and Stability Studies (e.g., E/Z Isomerism)

The presence of a carbon-carbon double bond in this compound gives rise to the possibility of E/Z isomerism. The "E" configuration indicates that the higher priority groups on each carbon of the double bond are on opposite sides, while the "Z" configuration indicates they are on the same side. youtube.com The stability and properties of these isomers can be investigated through conformational analysis.

Computational methods can be employed to determine the equilibrium geometries and relative stabilities of the E and Z isomers. researchgate.net For similar phenylbutenone derivatives, studies have shown that certain conformations may be more stable due to factors like steric hindrance and electronic effects. researchgate.net For example, in a study of (E)-4-phenylbut-3-en-2-ones, all trial conformations were found to collapse to a planar configuration with C's symmetry. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are powerful tools for predicting spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra have been successfully applied to compounds structurally similar to this compound.

For instance, DFT and ab initio methods have been used to calculate the vibrational frequencies (IR spectra) and NMR chemical shifts of related molecules. sciencepublishinggroup.com The calculated spectra are often in good agreement with experimental findings after applying appropriate scaling factors. researchgate.net In a study of a methoxy-substituted aniline (B41778) derivative, the calculated IR and NMR data showed a strong correlation with the experimental values, validating the computed molecular geometry. sciencepublishinggroup.com Similarly, theoretical calculations have been used to assign vibrational spectra and have shown good correlation with experimental results for other complex organic molecules. nih.gov

Molecular Dynamics Simulations

In the context of related compounds, MD simulations have been used to investigate the interactions between ligands and biological macromolecules. rsc.org For example, enhanced sampling MD simulations have been used to study the binding mechanisms of ligands to DNA G-quadruplexes, providing insights that were in good agreement with experimental data from NMR and CD spectroscopy. rsc.org Such simulations can predict binding modes, affinities, and ligand-induced structural changes, which is crucial for drug design and development. rsc.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways.

Role of 4 Methoxy 4 Phenylbut 3 En 2 One As a Synthetic Intermediate and Building Block in Organic Chemistry

Construction of Complex Organic Molecules

4-Methoxy-4-phenylbut-3-en-2-one serves as a key starting material for the assembly of more elaborate organic structures. Its enone functionality allows for a variety of chemical transformations, including conjugate additions and cycloadditions, which are fundamental strategies in the step-wise construction of complex molecular frameworks. The presence of both an electron-donating methoxy (B1213986) group and an aromatic phenyl ring influences the reactivity of the molecule, enabling chemists to strategically introduce new functional groups and build molecular complexity. researchgate.net The versatility of this compound makes it a valuable tool for synthetic chemists aiming to create novel organic molecules with specific structural and functional properties.

Precursor to Natural Products and Analogues

The structural motifs present in this compound are found within the backbones of various natural products. This makes it an attractive precursor for the total synthesis of these biologically active compounds and their synthetic analogues. For instance, derivatives of 4-phenyl-3-buten-2-one (B7806413) have been identified as intermediates in the synthesis of compounds exhibiting anti-inflammatory, antiviral, and antioxidant activities. google.com By modifying the core structure of this compound, researchers can access a range of natural product analogues, which are crucial for studying structure-activity relationships and developing new therapeutic agents. google.comnih.gov

Intermediate in Heterocyclic Compound Synthesis

The reactivity of this compound makes it a particularly useful intermediate in the synthesis of a wide variety of heterocyclic compounds. These cyclic structures, which contain atoms of at least two different elements in their rings, are of great interest due to their prevalence in pharmaceuticals and other biologically active molecules.

Formation of β-Enaminoketones and Derived Organoboron Complexes

A significant application of this compound is in the synthesis of β-enaminoketones. These compounds are formed through the reaction of the enone with primary or secondary amines. The resulting β-enaminoketones are versatile intermediates in their own right and can be further transformed into other complex molecules. mdpi.com For example, they can be treated with boron trifluoride etherate to produce BF2-β-ketoiminate complexes, which are of interest for their photochemical properties. researchgate.net

Synthesis of Nitrogen-Containing Heterocycles (e.g., Oxazaborinin-3-ium-2-uides)

Building upon the formation of β-enaminoketones, this compound can be indirectly involved in the synthesis of more complex nitrogen-containing heterocycles. The derived organoboron complexes, for instance, can serve as precursors for the synthesis of unique heterocyclic systems like oxazaborinin-3-ium-2-uides. While direct synthesis from this compound is not explicitly detailed, the pathway through its β-enaminoketone derivatives highlights its role as a foundational building block.

Preparation of Pyrrolones, Pyrazoles, and Oxadiazoles

This compound and its derivatives are valuable precursors for the synthesis of several important five-membered heterocyclic rings, including pyrrolones, pyrazoles, and oxadiazoles.

Pyrrolones: The synthesis of pyrrolone derivatives can be achieved through various synthetic routes that may involve intermediates derived from this compound. For example, a synthetic approach to a pyrrolopyridothiazepine derivative, a novel calcium channel antagonist, utilized a related methoxyphenyl-containing starting material. mdpi.com

Pyrazoles: Pyrazoles can be synthesized through the reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. nih.govchim.itorganic-chemistry.org this compound, as an α,β-unsaturated ketone, can be a precursor to the necessary 1,3-dicarbonyl functionality. The resulting pyrazole (B372694) derivatives are known to possess a wide range of biological activities. nih.gov

Oxadiazoles: The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often involves the cyclization of diacylhydrazines or the reaction of acid hydrazides with various reagents. nih.govnih.gov Intermediates derived from this compound can be incorporated into these synthetic pathways to produce oxadiazole-containing compounds.

Derivatization to Benzothiazole (B30560) Analogues

The versatility of this compound extends to the synthesis of benzothiazole analogues. Benzothiazoles are an important class of heterocyclic compounds with a wide range of pharmacological properties. jyoungpharm.orgnih.gov The synthesis of benzothiazole derivatives can be achieved through the reaction of 2-aminothiophenol (B119425) with various carbonyl compounds. nih.govnih.gov A convenient one-pot approach for the synthesis of (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates has been demonstrated through a three-component reaction involving benzylideneacetone (B49655), a related α,β-unsaturated ketone. mdpi.com This highlights the potential of this compound to serve as a key component in similar multi-component reactions to generate novel benzothiazole analogues.

Applications in Material Science Research (e.g., Dyes)

The structural framework of this compound, known as a chalcone (B49325), is of significant interest in material science. Chalcones are known precursors for various classes of dyes and are investigated for applications in nonlinear optics and as fluorescent probes. The conjugated system extending from the phenyl ring through the enone moiety is responsible for its chromophoric properties.

Derivatives of benzalacetone (the parent compound of this compound) have been synthesized and studied for their specific properties. researchgate.netusm.my Furthermore, related chalcone structures are key components in the synthesis of advanced materials. For instance, the photochemical conversion of specific alkyne-bearing chalcones leads to the formation of substituted benzo[b]fluorenes, a class of aromatic hydrocarbons with applications as fluorescent dyes and as precursors for polymers used in organic light-emitting diodes (OLEDs). nih.gov The presence of the electron-donating methoxy group on the phenyl ring of this compound can modulate the electronic and photophysical properties, making it a potentially useful building block for tuning the characteristics of new dyes and organic materials.

Utility in Photochemical Investigations

The conjugated π-system of this compound makes it a candidate for various photochemical reactions. The study of chemical transformations initiated by the absorption of ultraviolet or visible light is known as photochemistry, and conjugated enones are a well-studied class of photoreactive molecules. msu.edu

Upon irradiation, molecules like this compound can undergo several transformations. One common reaction is cis-trans isomerization around the carbon-carbon double bond. Another potential pathway is [2+2] cycloaddition, where the double bond reacts with another alkene (either from another molecule of the substrate or a different olefin) to form a cyclobutane (B1203170) ring. Intramolecular rearrangements are also possible. For example, a direct photochemical route from alkynylated chalcones to benzo[b]fluorenes has been reported, proceeding through a proposed biradical intermediate following photo-induced isomerization of the enone. nih.gov The specific photochemical behavior of this compound would depend on factors such as the solvent and the wavelength of light used, but its structure suggests a rich potential for investigation in the field of organic photochemistry.

Synthesis and Exploration of 4 Methoxy 4 Phenylbut 3 En 2 One Derivatives and Structural Analogues

Systematic Modification of the Phenyl Ring Substituents

The substitution pattern on the phenyl ring of 4-methoxy-4-phenylbut-3-en-2-one analogues, specifically chalcones, has been a key area of investigation. The classical Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction of an aryl methyl ketone with an aromatic aldehyde, is a common method for synthesizing these derivatives. univ-ovidius.ronih.gov This reaction allows for the introduction of various substituents onto the phenyl ring, leading to a library of structurally diverse compounds. univ-ovidius.ronih.gov

For instance, a series of multi-methoxy chalcone (B49325) derivatives have been synthesized by reacting trimethoxybenzaldehyde with 3,4-dimethoxyacetophenone in the presence of a potassium hydroxide (B78521) solution. nih.gov The reaction progress is typically monitored by thin-layer chromatography (TLC), and the final products are often purified by recrystallization. nih.gov The resulting chalcones, such as (E)-1-(3,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, have been characterized using various spectroscopic techniques, including NMR and mass spectrometry. nih.gov

The nature and position of the substituents on the phenyl ring can significantly influence the properties of the resulting chalcone. For example, the presence of hydroxyl and methoxy (B1213986) groups is a common feature in many synthesized chalcone derivatives. researchgate.net The yields of these reactions can be quite high, with some reported to be over 90%. researchgate.netnih.gov

Table 1: Examples of Phenyl Ring-Substituted Chalcone Derivatives

| Starting Materials | Product Name | Yield (%) |

| 4-Hydroxyacetophenone and p-Anisaldehyde | (E)-4'-hydroxy-4-methoxychalcone | 96 |

| 4-Hydroxyacetophenone and Veratraldehyde | (E)-4'-hydroxy-3,4-dimethoxychalcone | 97 |

| Trimethoxybenzaldehyde and 3,4-Dimethoxyacetophenone | (E)-1-(3,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | 77 |

Introduction of Halogenated Moieties

The incorporation of halogen atoms into the structure of this compound analogues has been another fruitful area of research. Halogenation can significantly alter the electronic and steric properties of the molecule, potentially leading to enhanced biological activity.

One approach to synthesizing halogenated derivatives involves the use of halogenated starting materials in the Claisen-Schmidt condensation. For example, reacting 4-hydroxyacetophenone with 4-chlorobenzaldehyde (B46862) yields (E)-4'-hydroxy-4-chlorochalcone. researchgate.net Similarly, 2,4-dihydroxyacetophenone can be reacted with 4-chlorobenzaldehyde to produce (E)-2',4'-dihydroxy-4-chlorochalcone. researchgate.net

Another strategy involves the direct halogenation of a precursor molecule. For instance, the synthesis of (E)-4-Bromo-3-methoxybut-3-en-2-one, a key fragment in some natural products, has been achieved through various stereoselective methods. nih.gov Research has also been conducted on the synthesis of bromine- and chlorine-substituted 4-methyl-2(5H)-furanones, demonstrating the versatility of starting materials for creating mixed halogen analogues. nih.gov The introduction of halogens like fluorine and chlorine into α-halocarbonyls has been achieved using reagents such as Selectfluor® and N-chlorosuccinimide. orgsyn.org

Table 2: Examples of Halogenated Derivatives

| Starting Materials/Precursor | Halogenating Agent/Method | Product Name |

| 4-Hydroxyacetophenone and 4-Chlorobenzaldehyde | Claisen-Schmidt Condensation | (E)-4'-hydroxy-4-chlorochalcone |

| 2,4-Dihydroxyacetophenone and 4-Chlorobenzaldehyde | Claisen-Schmidt Condensation | (E)-2',4'-dihydroxy-4-chlorochalcone |

| Precursor for Phormidolides | Various Stereoselective Methods | (E)-4-Bromo-3-methoxybut-3-en-2-one |

| Allylic Alcohols | N-chlorosuccinimide | α-chlorocarbonyls |

Synthesis of β-Enaminoketone Analogues

The synthesis of β-enaminoketone analogues represents a significant structural modification of the this compound framework. These compounds are characterized by the presence of a nitrogen atom β to the carbonyl group.

While direct synthesis from this compound is not explicitly detailed in the provided context, the general synthesis of related structures provides insight. For example, the reaction of α-chloroketones with thiourea (B124793) leads to the formation of 2-aminothiazolium hydrochloride salts. orgsyn.org This demonstrates a pathway to introduce nitrogen-containing heterocycles. Specifically, 3-chloro-4-phenylbutan-2-one, derived from (E)-4-phenyl-3-buten-2-one, can be reacted with thiourea to produce 5-benzyl-4-methyl-2-aminothiazolium hydrochloride. orgsyn.org

Design and Synthesis of Chalcone Derivatives

Chalcones, which are 1,3-diphenyl-2-propen-1-ones, are a major class of derivatives structurally related to this compound. univ-ovidius.ronih.gov The synthesis of these compounds is most commonly achieved through the Claisen-Schmidt condensation reaction between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative in the presence of a base catalyst. univ-ovidius.ronih.govmdpi.com

The reaction conditions can be varied to optimize yields and selectivity. For example, both alkali catalysts like potassium hydroxide and organic bases like piperidine (B6355638) have been successfully employed. univ-ovidius.roresearchgate.net The choice of solvent, such as methanol (B129727) or ethanol (B145695), and the reaction temperature can also influence the outcome. univ-ovidius.ronih.gov

A wide variety of chalcone analogues have been prepared using this methodology. For instance, reacting 4-(benzyloxy)benzaldehyde (B125253) with various acetophenones or heteroaryl methyl ketones has yielded a series of novel chalcones. univ-ovidius.ro Similarly, the reaction of different substituted acetophenones and benzaldehydes has produced a large library of chalcone derivatives with diverse substitution patterns. nih.gov

Table 3: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

| Acetophenone Derivative | Benzaldehyde Derivative | Catalyst | Product Example |

| 1-(5-bromobenzofuran-2-yl)ethanone | 4-(benzyloxy)benzaldehyde | Piperidine | Chalcone analog 15 |

| Acetophenone | Various Aldehydes | Potassium Hydroxide | (E)-1,3-diphenylprop-2-en-1-one |

| 4-Hydroxyacetophenone | p-Anisaldehyde | Potassium Hydroxide | (E)-4'-hydroxy-4-methoxychalcone |

Structural Variations Leading to Fused and Polycyclic Systems

The core structure of this compound and its analogues can be elaborated to form more complex fused and polycyclic systems. These structural variations often involve intramolecular reactions or subsequent transformations of initially formed derivatives.

One example of forming a fused heterocyclic system is the reaction of α-chloroketones, derived from enones like (E)-4-phenyl-3-buten-2-one, with thiourea to yield 2-aminothiazoles. orgsyn.org This reaction proceeds through the formation of a thiazolium salt, which can then be neutralized. orgsyn.org

Another pathway to more complex structures involves the photoinduced dimerization of chalcones. univ-ovidius.ro Irradiation of a chalcone analogue with UV light can lead to a [2+2] intermolecular photodimerization, resulting in the formation of cyclobutane (B1203170) derivatives. univ-ovidius.roresearchgate.net This process can yield a mixture of regioisomeric cyclobutanes. univ-ovidius.ro

Furthermore, multicomponent reactions offer a one-pot approach to synthesizing complex molecules. For instance, a three-component reaction of benzylideneacetone (B49655) with in situ formed N-alkoxycarbonylbenzothiazolium species has been used to create (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. mdpi.com

Sustainable Synthesis Approaches for 4 Methoxy 4 Phenylbut 3 En 2 One Analogues

Green Solvents and Reaction Media

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. Water is an ideal green solvent due to its non-toxicity, availability, and safety. However, the low solubility of nonpolar organic reactants in water can be a challenge.

One effective strategy to overcome this is the use of supramolecular catalysts like β-cyclodextrin in aqueous media. tandfonline.com β-Cyclodextrins are biodegradable macrocyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. tandfonline.comtandfonline.com This structure allows them to encapsulate nonpolar guest molecules, such as aldehydes and acetophenones, acting as a microreactor that facilitates the reaction in water. tandfonline.com A greener protocol for synthesizing chalcones using β-cyclodextrin as a reusable catalyst in water has been developed, offering high yields (mean 92%) under neutral conditions and simplifying product isolation without the need for chromatography. tandfonline.comresearchgate.net

Table 1: Comparison of Reaction Media for Chalcone (B49325) Synthesis

| Feature | Traditional Organic Solvents | Water with β-Cyclodextrin |

|---|---|---|

| Environmental Impact | Often toxic, volatile, and non-renewable | Non-toxic, abundant, safe |

| Catalyst | Homogeneous acids/bases, often corrosive | Supramolecular, biodegradable, reusable tandfonline.com |

| Reaction Conditions | Can require harsh conditions | Neutral pH, mild temperatures (e.g., 80°C) researchgate.net |

| Product Isolation | Often requires extraction and chromatography | Simple filtration and recrystallization from water tandfonline.comresearchgate.net |

| Waste Generation | High | Low, with potential for media recycling tandfonline.comrsc.org |

Biocatalytic Transformations

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This approach offers high selectivity under mild conditions and is considered a cornerstone of green chemistry.

Isolated enzymes, particularly oxidoreductases, can be used for the highly selective reduction of α,β-unsaturated ketones, which are precursors or structural analogues of 4-Methoxy-4-phenylbut-3-en-2-one. These enzymatic reactions can selectively target either the carbon-carbon double bond or the carbonyl group, leading to chiral products with high enantiomeric excess. However, the use of isolated enzymes often requires expensive cofactors (like NAD(P)H) and purification steps, which can be a drawback. nih.govchemrxiv.org

Using whole cells (e.g., bacteria, fungi, microalgae) as biocatalysts is often a more practical and cost-effective alternative to isolated enzymes. nih.govchemrxiv.org Whole-cell systems contain the necessary enzymes and have intrinsic mechanisms for cofactor regeneration, eliminating the need to add them externally. chemrxiv.org This approach has been successfully applied to the enantioselective reduction of prochiral ketones and the C=C double bonds of α,β-unsaturated ketones. nih.gov For example, various microorganisms have been shown to be effective biocatalysts for these transformations. nih.govnih.gov

Table 2: Examples of Whole-Cell Biocatalysts in Ketone Reduction

| Microorganism | Substrate Type | Product | Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Streptomyces platensis | Aromatic Ketones (e.g., Acetophenone) | (S)-alcohol | 45% | 97% | nih.gov |

| Scenedesmus obliquus | β-Ketoesters (e.g., Ethyl acetoacetate) | (S)-alcohol | 70% | 90% | nih.gov |

Despite the advantages, a key limitation of whole-cell biocatalysis can be the mass transport barrier presented by the cell membrane, which may hinder the transport of substrates and products. researchgate.net

Catalyst Design for Environmental Friendliness

Designing catalysts that are efficient, reusable, and non-toxic is a primary goal of green chemistry. benthamdirect.com For the synthesis of chalcone analogues, several environmentally friendly catalytic systems have been developed.

Supramolecular Catalysts: As mentioned, β-cyclodextrin acts as a biodegradable and reusable catalyst that functions in water, avoiding the need for hazardous solvents and promoting easy separation. tandfonline.comtandfonline.com

Nanocatalysts: A catalyst composed of zinc oxide (ZnO) nanoparticles dispersed on reduced graphene oxide (Zn/RGO) has shown good activity in the Claisen-Schmidt condensation for chalcone synthesis. nih.gov This combines the unique chemical and physical properties of both materials to create an effective catalyst.

Ionic Liquids: Brønsted acidic ionic liquids, such as triethylammonium (B8662869) hydrogen sulfate, serve as cheap and environmentally safer catalysts. nih.gov They can be used under solvent-free conditions, reducing waste and simplifying the reaction setup. nih.gov

Bio-organic Catalysts: A bio-organic complex, Zn(l-proline)₂, has been used as a green catalyst for the one-pot synthesis of pyrimidine (B1678525) derivatives from ketones and aldehydes in water, proceeding through a chalcone intermediate. nih.gov

Atom Economy and Waste Minimization Strategies

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. jocpr.comrsc.org Reactions with high atom economy, such as additions and rearrangements, are preferred as they minimize the generation of byproducts and waste. rsc.org

For the synthesis of α,β-unsaturated ketones, several strategies offer high atom economy:

Carbonylation Reactions: These reactions represent an atom-efficient method to convert various substrates into α,β-unsaturated carbonyl compounds. rsc.org For instance, the palladium-catalyzed carbonylation of aryl iodides with alkenylboronic acids provides α,β-unsaturated ketones with high efficiency. organic-chemistry.org

Hydroacylation of Alkynes: This is one of the most direct and atom-efficient methods for preparing enones, as it involves the addition of an aldehyde across an alkyne with 100% atom economy. organic-chemistry.org

Dehydrogenation: The direct dehydrogenation of saturated ketones to their α,β-unsaturated counterparts is highly atom-economical, releasing only hydrogen gas or, in oxidative versions, water as a byproduct. organic-chemistry.org

In contrast, classical methods like the Wittig reaction, while effective, have poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct.

Use of Environmentally Benign Oxidants (e.g., DMSO, Air/Oxygen)

Replacing toxic and hazardous oxidizing agents with environmentally benign alternatives is crucial for sustainable synthesis.

Air/Oxygen: Molecular oxygen, especially from ambient air, is the ideal green oxidant because it is abundant, inexpensive, and produces water as the only byproduct. nih.govacs.org Palladium-catalyzed oxidative dehydrogenation allows for the synthesis of 1,4-enediones directly from saturated ketones using molecular oxygen as the sole oxidant. organic-chemistry.org This atom-economic process is highly stereoselective and tolerant of various functional groups. organic-chemistry.org Rhodium(III)-catalyzed aerobic C-H activation has also been developed for synthesizing various compounds using environmentally friendly oxygen as the sole oxidant under mild conditions. rsc.org

Dimethyl Sulfoxide (DMSO): DMSO is a low-toxicity, inexpensive, and widely used aprotic polar solvent that can also function as a mild and effective oxidant in many organic transformations. researchgate.netmdpi.comnih.gov The I₂/DMSO system is a notable green oxidative combination where DMSO acts as the oxidant and iodine as the catalyst. mdpi.comingentaconnect.com This system has been successfully applied to various reactions, including the α-hydroxylation of ketones and the regioselective sulfenylation of indoles. mdpi.com DMSO can also serve multiple roles in a single reaction, acting as a solvent, reactant, and oxidant, which simplifies the process. researchgate.netnih.gov

Catalytic Strategies in the Synthesis and Transformation of 4 Methoxy 4 Phenylbut 3 En 2 One and Its Chiral Analogues

Asymmetric Reduction Methodologies

The asymmetric reduction of α,β-unsaturated ketones is a fundamental transformation for producing chiral allylic alcohols, which are valuable building blocks in synthesis. Methodologies for the asymmetric reduction of compounds structurally similar to 4-methoxy-4-phenylbut-3-en-2-one, such as 4-phenylbut-3-en-2-one and 4-phenyl-3-butyn-2-one (B156156), have been explored.

One notable approach involves the enzymatic reduction of (E)-4-phenylbut-3-en-2-one using Old Yellow Enzyme (OYE) reductases. These enzymes utilize nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a cofactor and exhibit high enantioselectivity. The reaction, typically conducted in isopropanol (B130326) at a controlled pH and temperature, favors the formation of the (S)-enantiomer of 4-phenylbut-3-en-2-ol.

Another strategy is the catalytic asymmetric hydroboration of ynone precursors. For instance, the asymmetric reduction of 4-phenyl-3-butyn-2-one has been achieved with high yield and enantioselectivity using a catalytic system generated in situ from 9-borabicyclo[3.3.1]nonane (H-B-9-BBN) and β-pinene, with pinacolborane (HBpin) facilitating catalytic turnover. chemrxiv.org This method demonstrates excellent enantiofidelity, meaning the enantiomeric excess of the product closely matches that of the chiral borane (B79455) catalyst. chemrxiv.org

Table 1: Asymmetric Reduction of 4-phenyl-3-butyn-2-one using a Catalytic Boron-Oxygen Transborylation Strategy chemrxiv.org

| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

| 4-phenyl-3-butyn-2-one | myrtanyl borane (20 mol%), HBpin (1.1 eq.) | 90 | 80 |

Kinetic Resolution Techniques

Kinetic resolution is a powerful method for separating enantiomers from a racemic mixture. nih.gov For chiral analogues of this compound, specifically racemic 4-arylbut-3-en-2-ols, enzymatic kinetic resolution has proven to be highly effective.

Research has demonstrated the successful kinetic resolution of racemic (E)-4-(4'-methoxyphenyl)but-3-en-2-ol, a close structural analogue to the reduced form of the title compound. In one study, the enzyme Lecitase™ Ultra immobilized on cyanogen (B1215507) bromide-activated agarose (B213101) (LU-CNBr) was used for the enantioselective hydrolysis of the corresponding butyrate (B1204436) ester. researchgate.netmdpi.com While this catalyst showed high enantioselectivity for other 4-arylbut-3-en-2-yl butyrates, it was reported to have lower enantioselectivity towards the (E)-4-(4'-methoxyphenyl)but-3-en-2-yl butyrate. researchgate.netmdpi.com However, another study employing the same immobilized enzyme for the kinetic resolution of racemic (E)-4-(4'-methoxyphenyl)but-3-en-2-ol via transesterification reported achieving an enantiomeric excess of 90% for the products. researchgate.net In these resolutions, the (R)-enantiomers were observed to be esterified more rapidly than their (S)-counterparts. researchgate.net

The effectiveness of various lipases in the kinetic resolution of (E)-4-phenylbut-3-en-2-ol through acylation has also been systematically studied, with many commercially available lipases yielding the (R)-acetate in high enantiomeric purity. researchgate.net

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic (E)-4-phenylbut-3-en-2-ol researchgate.net

| Lipase | Time (h) | Conversion (%) | Configuration of Acetate | Enantiomeric Excess of Acetate (ee %) | Enantiomeric Excess of Alcohol (ee %) | Enantioselectivity (E) |

| P. fluorescens lipase | 72 | 48 | R | 99.2 | 99.6 | >200 |

| PPL | 72 | 50 | R | 99.6 | 99.2 | >200 |

| Lipozyme TL IM | 72 | 52 | R | 99.5 | 96.1 | >200 |

| Lipase PS | 72 | 52 | R | 97.7 | 93.8 | >100 |

Enantioselective Alkynylation and Nucleophilic Additions

Furthermore, the reaction of 4-phenylbut-3-en-2-one with cyanoacetamide has been shown to produce various heterocyclic structures, indicating the susceptibility of the enone system to nucleophilic attack. sigmaaldrich.com The development of chiral catalysts for such reactions would open avenues to enantiomerically enriched products.

Organocatalytic Asymmetric Transformations (e.g., using Thiourea-mediated catalysts)

Organocatalysis has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. Chiral thiourea (B124793) derivatives are particularly effective organocatalysts, activating electrophiles through hydrogen bonding. These catalysts have been successfully employed in a variety of asymmetric transformations, most notably in Michael additions to α,β-unsaturated systems.

Bifunctional thiourea catalysts, which contain both a thiourea moiety and a basic group (such as a primary or tertiary amine), can simultaneously activate both the electrophile (the enone) and the nucleophile. This dual activation strategy has been applied to the asymmetric Michael addition of various nucleophiles, including malononitriles, nitroalkanes, and dicarbonyl compounds, to enones. For instance, a chiral primary amine-thiourea catalyst has been used for the conjugate addition of nitroalkanes to enones, affording the corresponding nitroketones with excellent enantioselectivities (92–99% ee). mdpi.com

The general mechanism involves the thiourea group activating the enone by forming hydrogen bonds with the carbonyl oxygen, thus lowering the LUMO energy. Concurrently, the amine group can activate the nucleophile, facilitating its addition to the β-position of the enone in a stereocontrolled manner. While these methods have not been explicitly reported for this compound, their broad applicability to other enones suggests their potential utility for this substrate.

Transition Metal-Catalyzed Asymmetric Reactions (e.g., Rhodium(I)-catalyzed B-H Insertion, Iron-catalyzed α-amination)

Transition metals offer a diverse array of catalytic activities for asymmetric synthesis. Rhodium and iron catalysts, in particular, have been employed in reactions that could be relevant to the functionalization of this compound or its derivatives.

Rhodium(I)-catalyzed B-H Insertion: A novel and highly enantioselective method for the synthesis of functionalized organoboranes involves the rhodium(I)-catalyzed asymmetric insertion of a carbene into a B-H bond. While not directly involving this compound as a substrate, this methodology is applicable to α-diazo carbonyl compounds. This suggests that if a corresponding α-diazo precursor to the title compound could be synthesized, it could potentially undergo this transformation to yield chiral α-boryl ketones with very high enantioselectivity (up to 99% ee) under mild conditions.

Iron-catalyzed α-amination: The direct α-amination of ketones is a powerful tool for introducing nitrogen-containing functional groups. Research has shown that iron catalysts can facilitate the oxidative coupling of ketones with sulfonamides. nih.gov This approach allows for the direct α-amination of ketones without the need for pre-functionalization of either the ketone or the amine source. This method has been demonstrated for deoxybenzoin-derived substrates, achieving good yields. nih.gov Its application to enone systems like this compound would be a valuable extension of this methodology.

Q & A

What are the most reliable synthetic routes for 4-Methoxy-4-phenylbut-3-en-2-one, and how can reaction conditions be optimized for high yield?

Basic Research Focus

The compound is synthesized via Claisen-Schmidt condensation between 4-methoxyacetophenone and benzaldehyde under basic conditions. Key variables include solvent choice (e.g., ethanol or methanol), catalyst (NaOH or KOH), and temperature control (60–80°C). Optimizing stoichiometry (1:1.2 molar ratio of ketone to aldehyde) and reaction time (6–8 hours) improves yield. Monitoring via TLC or GC-MS ensures reaction completion. Purity is enhanced by recrystallization from ethanol/water mixtures .

Advanced Consideration

For enantioselective synthesis, asymmetric catalysis using chiral organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP systems) can be explored. Kinetic studies (e.g., variable-temperature NMR) help identify rate-limiting steps, while DFT calculations predict transition states to guide catalyst design .

How can structural contradictions in crystallographic data for this compound be resolved?

Advanced Research Focus

Discrepancies in bond lengths or angles (e.g., ketone vs. enol tautomers) require high-resolution X-ray diffraction. Use SHELXL for refinement, applying restraints for disordered methoxy/phenyl groups. Twinning or pseudo-symmetry issues are addressed using PLATON’s ADDSYM tool. Pair with spectroscopic data (IR/Raman) to validate hydrogen-bonding networks and confirm tautomeric forms .

What analytical methods are critical for characterizing impurities in this compound?

Basic Research Focus

HPLC-DAD/UV (C18 column, acetonitrile/water gradient) identifies non-polar byproducts (e.g., unreacted benzaldehyde derivatives). GC-MS detects volatile impurities (e.g., residual solvents). NMR (¹H/¹³C, DEPT-135) resolves structural isomers, while HRMS confirms molecular ion integrity. Quantify impurities using external calibration curves .

Advanced Consideration

LC-QTOF-MS with in-source CID fragments unknown impurities for structural elucidation. Pair with computational fragmentation tools (e.g., CFM-ID) to predict plausible structures. For trace metal analysis, ICP-MS after microwave-assisted acid digestion ensures compliance with pharmacopeial standards .

How do solvent polarity and temperature affect the compound’s keto-enol tautomerism?

Advanced Research Focus

In polar aprotic solvents (DMSO, DMF), the enol form dominates due to intramolecular H-bond stabilization. In non-polar solvents (toluene), keto tautomers prevail. Variable-temperature NMR (25–80°C) quantifies equilibrium constants (Keq), while van’t Hoff plots determine ΔH and ΔS. TD-DFT (B3LYP/6-311++G**) models solvent effects on tautomer stability .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Focus

Store at 2–8°C in amber glass to prevent photodegradation. Use PPE (nitrile gloves, safety goggles) to avoid dermal/ocular exposure. Work under fume hoods due to potential respiratory irritation. Spills are neutralized with inert adsorbents (vermiculite) and disposed via hazardous waste channels. Emergency protocols include rinsing exposed areas with water for 15 minutes and seeking medical evaluation .

How can computational modeling predict the compound’s reactivity in nucleophilic additions?

Advanced Research Focus

DFT (M06-2X/cc-pVTZ) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. Fukui indices (f<sup>–</sup>) highlight Cβ of the α,β-unsaturated ketone as the primary site for nucleophilic attack (e.g., Grignard reagents). MD simulations (AMBER) model solvent accessibility and steric effects. Validate predictions with experimental kinetic data (UV-Vis monitoring of reaction progress) .

What strategies mitigate spectral overlap in ¹H NMR analysis of this compound?

Basic Research Focus

Use high-field NMR (≥500 MHz) to resolve phenyl/methoxy proton splitting. Deuterated DMSO shifts enolic OH signals downfield (δ 12–14 ppm). 2D techniques (COSY, HSQC) assign coupled spins and differentiate diastereotopic protons. For quantitative analysis, integrate methoxy singlet (δ 3.8–3.9 ppm) as an internal reference .

How does the compound’s electronic structure influence its UV-Vis absorption profile?

Advanced Research Focus

TD-DFT (CAM-B3LYP/TZVP) correlates π→π* transitions (λmax ~270 nm) with conjugation across the enone system. Solvatochromic shifts in ethanol vs. hexane reveal polarity-dependent excited-state stabilization. Compare with experimental spectra (UV-Vis in 0.01 M solutions) to refine computational parameters. For photostability studies, monitor absorbance changes under controlled UV irradiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.